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Introduction
Fast Red ITR is a widely utilized chromogen in immunohistochemistry (IHC), particularly

valuable for double staining applications.[1][2] It serves as a substrate for alkaline phosphatase

(AP), producing a vibrant red, insoluble precipitate at the site of the target antigen.[1][3][4] This

distinct coloration provides excellent contrast when used in conjunction with other chromogens,

such as the brown precipitate produced by 3,3'-diaminobenzidine (DAB) with horseradish

peroxidase (HRP), making it an ideal choice for visualizing two different antigens within the

same tissue section.[2][5]

The ability to simultaneously detect two markers is crucial for studying cellular interactions, co-

localization of proteins, and understanding the complex cellular landscapes of tissues,

particularly in fields like immuno-oncology and neuroscience.[6] This document provides

detailed application notes and protocols for the effective use of Fast Red ITR in double

immunohistochemical staining.

Properties and Advantages of Fast Red ITR
Fast Red ITR offers several advantages in IHC double staining:

Vibrant Red Color: Produces a bright, easily distinguishable red precipitate, offering excellent

contrast with blue hematoxylin counterstains and other chromogens like the brown DAB.[2]
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[5]

Alkaline Phosphatase System: Its use with alkaline phosphatase provides an alternative to

the commonly used HRP enzyme system, allowing for flexible panel design in multiplex IHC.

[1][3][4]

Good for Double Staining: The distinct red color allows for clear differentiation of two

antigens when paired with a contrasting chromogen.[2][5]

Permanent Mounting (with specific formulations): While traditional Fast Red is soluble in

alcohol, "permanent" formulations are available that are insoluble in organic solvents,

allowing for dehydration and permanent mounting.[1][5]

Data Presentation: Comparison of Common
Chromogens in IHC
While direct quantitative comparisons can vary based on experimental conditions, the following

table summarizes the key characteristics of Fast Red ITR in relation to other commonly used

chromogens in IHC.
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Chromogen Enzyme Color
Solubility in
Alcohol

Key
Advantages

Potential
Limitations

Fast Red ITR

Alkaline

Phosphatase

(AP)

Red

Soluble

(standard),

Insoluble

("Permanent"

formulations)

Vibrant color,

good for

double

staining with

DAB.[2][5]

Standard

formulations

require

aqueous

mounting

media; can

be prone to

fading.[7]

DAB

Horseradish

Peroxidase

(HRP)

Brown Insoluble

Intense and

permanent

stain, high

signal-to-

noise ratio.

Can be

obscured by

melanin

pigment in

tissues.

AEC

Horseradish

Peroxidase

(HRP)

Red Soluble

Good

alternative to

DAB for

tissues with

melanin.

Requires

aqueous

mounting,

less intense

than DAB.

Vector Blue

Alkaline

Phosphatase

(AP)

Blue/Purple Insoluble

Provides a

distinct blue

color for

multiplexing.

Can have a

granular

appearance.

New Fuchsin

Alkaline

Phosphatase

(AP)

Red/Fuchsia Insoluble

Intense and

permanent

red stain.

Can have

higher

background

staining.

Note: The performance of each chromogen can be influenced by the specific detection system,

antibody concentrations, and tissue type.
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I. General Protocol for Sequential Double Staining
(Antigen 1: DAB/Brown; Antigen 2: Fast Red ITR/Red)
This protocol is a general guideline and may require optimization for specific antibodies and

tissues.

1. Tissue Preparation:

Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene (2 x 5

minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

Rinse with distilled water.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution

(e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).

Heat the solution with the slides to 95-100°C for 20-30 minutes using a water bath, steamer,

or pressure cooker.

Allow slides to cool to room temperature in the retrieval buffer (approximately 20 minutes).

Rinse slides with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).

3. Blocking Endogenous Enzymes:

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.

Rinse with wash buffer.

Incubate with an alkaline phosphatase blocking reagent (e.g., Levamisole) according to the

manufacturer's instructions to block endogenous alkaline phosphatase activity.

Rinse with wash buffer.
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4. Protein Blocking:

Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBS) for

30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation (Antigen 1):

Incubate with the first primary antibody (e.g., mouse anti-Antigen 1) at the optimized dilution

and incubation time (e.g., 1 hour at room temperature or overnight at 4°C).

Rinse with wash buffer (3 x 5 minutes).

6. Secondary Antibody and Detection (Antigen 1):

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for

30-60 minutes at room temperature.

Rinse with wash buffer (3 x 5 minutes).

Prepare the DAB chromogen solution according to the manufacturer's instructions.

Incubate sections with the DAB solution until the desired brown color intensity is reached

(typically 2-10 minutes).

Rinse thoroughly with distilled water.

7. Primary Antibody Incubation (Antigen 2):

Incubate with the second primary antibody (e.g., rabbit anti-Antigen 2) at the optimized

dilution and incubation time.

Rinse with wash buffer (3 x 5 minutes).

8. Secondary Antibody and Detection (Antigen 2):

Incubate with an AP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-AP) for 30-60

minutes at room temperature.
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Rinse with wash buffer (3 x 5 minutes).

Prepare the Fast Red ITR chromogen solution according to the manufacturer's instructions.

Incubate sections with the Fast Red solution until the desired red color intensity is reached

(typically 10-20 minutes).

Rinse gently with distilled water.

9. Counterstaining:

Counterstain with hematoxylin for 30-60 seconds.

Rinse with tap water.

"Blue" the sections in a bluing reagent or tap water.

Rinse with distilled water.

10. Dehydration and Mounting:

For standard Fast Red: Mount with an aqueous mounting medium.

For "Permanent" Fast Red: Dehydrate through a graded series of ethanol, clear in xylene,

and mount with a permanent mounting medium.

II. Application Example: Double Staining for CD8 and
FOXP3 in the Tumor Microenvironment
This protocol allows for the visualization of cytotoxic T lymphocytes (CD8, brown) and

regulatory T cells (FOXP3, red) within the tumor microenvironment.

Antigen 1: CD8 (e.g., Mouse anti-CD8)

Antigen 2: FOXP3 (e.g., Rabbit anti-FOXP3)

Follow the "General Protocol for Sequential Double Staining" with the following specific

considerations:
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Antigen Retrieval: Use an EDTA-based retrieval solution (pH 8.0) for optimal unmasking of

both epitopes.

Primary Antibody Incubation:

Incubate with anti-CD8 antibody first.

After DAB development, proceed with the anti-FOXP3 antibody incubation.

Detection:

Use an anti-mouse HRP secondary antibody for CD8.

Use an anti-rabbit AP secondary antibody for FOXP3.

Expected Results: CD8-positive cells will be stained brown, and FOXP3-positive cells will be

stained red. This allows for the assessment of the ratio and spatial distribution of these two

critical immune cell populations.

Visualizations
Experimental Workflow
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Caption: Sequential IHC double staining workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1265623?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Example: T-Cell Regulation in the
Tumor Microenvironment
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Caption: T-cell regulation in the tumor microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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